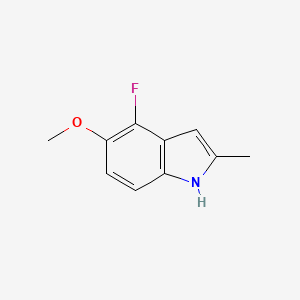

4-Fluoro-5-methoxy-2-methyl-1H-indole

Vue d'ensemble

Description

4-Fluoro-5-methoxy-2-methyl-1H-indole (FMMI) is a fluorinated derivative of indole, which is a heterocyclic aromatic organic compound. It has attracted significant attention due to its interesting properties and potential applications in the fields of synthetic chemistry, medicinal chemistry, and materials science.

Applications De Recherche Scientifique

Preparation of Indolylquinoxalines

4-Fluoro-5-methoxy-2-methyl-1H-indole is used as a reactant in the preparation of indolylquinoxalines through condensation reactions. These compounds are significant due to their potential pharmacological activities, including antitumor, antibacterial, and antiviral properties .

Synthesis of Alkylindoles

This compound serves as a reactant in the synthesis of alkylindoles via iridium-catalyzed reductive alkylation. Alkylindoles have various applications, including as intermediates in organic synthesis and potential therapeutic agents .

Arylation Reactions

It is also employed in arylation reactions using a palladium acetate catalyst. Arylation is a key step in the synthesis of complex organic molecules that can have pharmaceutical and agrochemical applications .

Enantioselective Friedel-Crafts Alkylation

The compound is used in enantioselective Friedel-Crafts alkylation reactions. This method is crucial for creating chiral molecules that are important in the development of new drugs .

Stereoselective Synthesis of Cyclopentaindolones

Another application is the stereoselective synthesis of cyclopentaindolones via [3+2] cyclopentannulation. Cyclopentaindolones are valuable scaffolds in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals .

Anti-HIV-1 Molecular Docking Studies

Indole derivatives, including those similar to 4-Fluoro-5-methoxy-2-methyl-1H-indole, have been reported to undergo molecular docking studies as potential anti-HIV-1 agents, showcasing their importance in antiviral research .

7. Antiviral Activity Against RNA and DNA Viruses Derivatives of this compound have been investigated for antiviral activity against a broad range of RNA and DNA viruses, highlighting its potential use in developing new antiviral drugs .

Fischer Indole Synthesis

The compound can be involved in Fischer indole synthesis, which is a classic reaction used to synthesize indoles that are prevalent moieties present in natural products with various biological activities .

Mécanisme D'action

Target of Action

Indole derivatives, a group to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives biologically active compounds .

Mode of Action

Indole derivatives are known to interact with their targets in a way that they can treat various disorders in the human body .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Fluoro-5-methoxy-2-methyl-1H-indole may affect a broad range of biochemical pathways.

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Propriétés

IUPAC Name |

4-fluoro-5-methoxy-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDOWKZJEOFRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621794 | |

| Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-5-methoxy-2-methyl-1H-indole | |

CAS RN |

288385-93-3 | |

| Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)

![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)

![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)

![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)